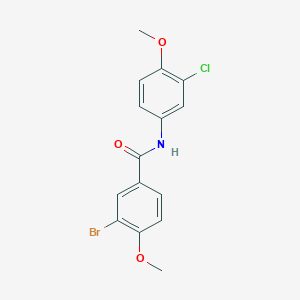![molecular formula C19H19N5O2S B6129778 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6129778.png)
5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including imidazole, pyridine, pyrrolidine, and thiophene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, which can be synthesized through the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine moieties can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The compound’s effects are mediated through pathways that involve these interactions, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.
Uniqueness
5-[1-[1-(6-Methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[1-[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-4-2-6-17(22-12)23-10-13(21-11-23)19(26)24-9-3-5-14(24)15-7-8-16(27-15)18(20)25/h2,4,6-8,10-11,14H,3,5,9H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFLBWAALPLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCCC3C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{6-Methyl-1-phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]-2-thioxo-1,2-dihydropyrimidin-5-yl}ethanone](/img/structure/B6129703.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6129708.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6129715.png)

![2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B6129733.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)amino][(phenylacetyl)imino]methyl}-4-piperidinecarboxamide](/img/structure/B6129734.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129749.png)
![8-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6129755.png)
![5-[1-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6129756.png)
![3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-4-[4-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129761.png)
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine](/img/structure/B6129770.png)
![3-(2-{[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B6129789.png)
![2-[1-cyclopentyl-4-(3,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6129796.png)
